2-chloro-N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]benzamide
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Overview
Description
2-CHLORO-N-{[2-METHOXY-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}BENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a chloro group, a methoxy group, and a phthalazinone moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-{[2-METHOXY-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}BENZAMIDE typically involves multiple steps:
Formation of the Phthalazinone Moiety: The phthalazinone moiety can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding phenol derivative using methyl iodide in the presence of a base such as potassium carbonate.
Chlorination: The chloro group can be introduced through the chlorination of the benzamide precursor using thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves the coupling of the phthalazinone derivative with the chlorinated benzamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the phthalazinone moiety, potentially converting it to a hydroxyl group.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-CHLORO-N-{[2-METHOXY-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-{[2-METHOXY-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}BENZAMIDE is not fully understood but is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.
Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-N-{[2-METHOXY-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}BENZAMIDE: shares structural similarities with other benzamide derivatives and phthalazinone-containing compounds.
Uniqueness
Unique Structure: The combination of the chloro, methoxy, and phthalazinone moieties in a single molecule is unique and contributes to its distinct chemical and biological properties.
Biological Activity: The specific arrangement of functional groups may result in unique interactions with biological targets, differentiating it from other similar compounds.
Properties
Molecular Formula |
C24H20ClN3O3 |
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Molecular Weight |
433.9 g/mol |
IUPAC Name |
2-chloro-N-[[2-methoxy-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C24H20ClN3O3/c1-28-24(30)18-8-4-3-7-17(18)22(27-28)15-11-12-21(31-2)16(13-15)14-26-23(29)19-9-5-6-10-20(19)25/h3-13H,14H2,1-2H3,(H,26,29) |
InChI Key |
YQXIKBNMIXNMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)OC)CNC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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